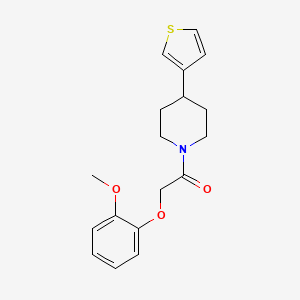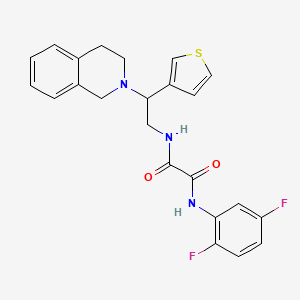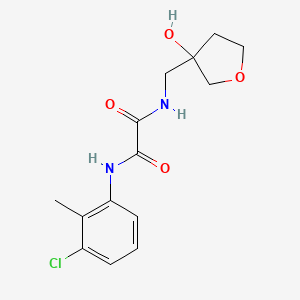
N-(1-(furan-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(1-(furan-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound that likely contains a furan ring, a trifluoromethyl group, and a benzamide moiety. While the specific compound is not directly studied in the provided papers, the papers do discuss related furan-containing compounds and their properties, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of furan-containing compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand-based metal complexes involves conventional and microwave irradiation synthesis methods . Similarly, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds is achieved through a two-step reaction . These methods suggest that the synthesis of this compound could also involve multi-step reactions, possibly including the use of microwave irradiation to enhance reaction rates.
Molecular Structure Analysis
The molecular structure of furan-containing compounds is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction for crystal structure determination . Density functional theory (DFT) calculations are also used to predict and compare molecular structures . These techniques would likely be applicable in analyzing the molecular structure of this compound, ensuring that the synthesized compound matches theoretical predictions.
Chemical Reactions Analysis
The reactivity of furan-containing compounds can be influenced by the presence of functional groups and the overall molecular structure. For example, the furan ring can participate in various chemical reactions due to its aromatic nature and electron-rich oxygen atom. The presence of a trifluoromethyl group and a benzamide moiety in the compound of interest would also affect its reactivity, potentially leading to unique chemical behaviors not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-containing compounds can be quite diverse. For instance, metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand exhibit semiconducting properties, as indicated by solid-state electrical conductivity measurements . The crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provides insights into bond angles and hybridization effects common in furan compounds, which could be relevant to understanding the physical properties of this compound . Additionally, the biological activities of these compounds, such as antimicrobial and antioxidant properties, are often enhanced upon chelation with metal ions .
Scientific Research Applications
Synthesis and Reactivity
Scientific studies have investigated the synthesis and reactivity of compounds structurally related to N-(1-(furan-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide, focusing on their potential for further chemical modifications and applications. For instance, Aleksandrov et al. (2017) explored the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the compound's capacity for further functionalization through nitration, bromination, formylation, and acylation Aleksandrov & El’chaninov, 2017. Similarly, El’chaninov and Aleksandrov (2017) synthesized 2-(furan-2-yl)thiazolo[5,4-f]quinoline, subjected to similar electrophilic substitution reactions, indicating the versatility of furan-containing compounds in chemical synthesis El’chaninov & Aleksandrov, 2017.
Biological Activity
Research into the biological activity of furan derivatives has highlighted their potential in medicinal chemistry. Hermann et al. (2021) discussed the synthesis of new acyl derivatives of 3-aminofurazanes and their antiplasmodial activities against different strains of Plasmodium falciparum, revealing structure-activity relationships that emphasize the importance of the acyl moiety in determining biological activity Hermann et al., 2021.
Material Science Applications
Furan derivatives have also been explored for their applications in material science. Narita et al. (1971) investigated the polymerization of O-Substituted-N-hydroxymaleimides, demonstrating the potential of furan-based compounds in creating functional polymers, which could serve as sustainable alternatives to traditional polymers Narita, Teramoto, & Okawara, 1971.
Molecular Modifications for Enhanced Properties
Research on molecular modifications of furan-based compounds, such as those discussed by Han et al. (2018), has shown how structural alterations can significantly impact the photophysical properties of molecules. By extending the furan heterocycle and introducing donor groups, researchers were able to modulate excited-state behaviors, opening new avenues for the development of fluorescent probes and organic scintillators Han et al., 2018.
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-10(8-11-6-7-21-9-11)19-14(20)12-4-2-3-5-13(12)15(16,17)18/h2-7,9-10H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFXGFXJONQWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)
![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)
![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)





![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)


![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)